molecular formula C12H9F3N2O2 B2561081 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid CAS No. 325970-02-3

3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid

Cat. No.: B2561081
CAS No.: 325970-02-3
M. Wt: 270.211
InChI Key: LPPGGWHLEXOHIJ-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid (CAS 325970-02-3) is a pyrazole-based chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 . This compound is part of a class of trifluoromethyl-substituted pyrazole derivatives that have been identified in scientific literature as potent growth inhibitors of Gram-positive bacteria . Research indicates that such compounds show significant activity against critical pathogens including Staphylococcus aureus (such as methicillin-resistant MRSA strains) and Enterococcus faecium , with minimum inhibitory concentration (MIC) values reported in the sub-microgram to low microgram per milliliter range . These derivatives are bactericidal, effective against both planktonic and biofilm growth states, and demonstrate a low tendency for bacteria to develop resistance . Mechanistic studies on closely related analogs suggest that these pyrazole compounds act by inhibiting bacterial fatty acid biosynthesis (FAB), a crucial pathway for building cell membranes . Beyond their direct antibacterial effects, lead compounds in this chemical series have also been shown to inhibit biofilm formation and eradicate pre-formed biofilms, which are major contributors to persistent infections . In vivo toxicity studies on similar structures have shown no harmful effects in mouse models at tested doses, and they were effective in rescuing C. elegans from bacterial infections, highlighting their potential therapeutic utility . This product is intended for research applications, such as investigating novel antimicrobial agents, studying bacterial biofilm biology, and exploring mechanisms of antibiotic action. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(6-9)10-4-5-17(16-10)7-11(18)19/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPGGWHLEXOHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid typically involves multiple steps, starting with the formation of the trifluoromethylated phenyl ring. One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst . The resulting trifluoromethylated phenyl compound is then subjected to further reactions to introduce the pyrazole ring and the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of transition metal catalysts and high-throughput screening methods can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Esterification and Amide Formation

Reaction TypeReagents/ConditionsProduct ApplicationReference
EsterificationAlcohols (R-OH), H⁺ catalyst or DCC/DMAPAlkyl esters for solubility modulation
Amide CouplingEDCI/HOBt with amines (R-NH₂)Pharmacologically active derivatives

The carboxylic acid group undergoes standard derivatization:

  • Esterification with alcohols produces compounds like methyl or ethyl esters, enhancing lipophilicity for biological testing.

  • Amide formation via carbodiimide-mediated coupling enables drug candidate synthesis (e.g., COX-2 inhibitors) .

Electrophilic Substitution

The electron-deficient pyrazole ring (due to -CF₃) undergoes regioselective reactions:

ReactionConditionsPosition ModifiedYield (%)Reference
Vilsmeier-HaackDMF/POCl₃, 0°C → refluxC-4 formylation60-90
NitrationHNO₃/H₂SO₄, 50°CC-5 nitro group~75

Example:
Vilsmeier-Haack formylation at C-4 yields 3-[3-(trifluoromethyl)phenyl]-4-formyl-1H-pyrazol-1-ylacetic acid , a precursor for Schiff base syntheses .

N-Alkylation/Arylation

The N-1 position reacts with alkyl/aryl halides under basic conditions:

python
# Example: N-Benzylation Compound + Benzyl bromide → 1-Benzyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid Conditions: K₂CO₃, DMF, 80°C, 12h Yield: 82% [Analogous to 5]

Hydrazone Formation

The acetic acid’s carbonyl reacts with hydrazines:

Hydrazine TypeProduct UseBioactivityReference
SemicarbazideAnticancer screeningMIC: 12.5 µg/mL (S. aureus)
ThiosemicarbazideAntimicrobial agentsBiofilm inhibition

Example:
Reaction with thiosemicarbazide produces derivatives with 89% biofilm destruction efficacy against S. aureus .

Aldol Condensation

With ketones/aldehydes in basic media:
Compound+AcetophenoneNaOH/EtOHChalcone analog\text{Compound} + \text{Acetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone analog}
Used to synthesize α,β-unsaturated ketones for material science applications .

Reduction and Oxidation

ProcessReagentsOutcomeApplication
Carboxylic Acid ReductionLiAlH₄, THF, 0°CAlcohol derivativePolymer precursor
Pyrazole Ring OxidationKMnO₄, H₂O, ΔPyrazole N-oxide (unstable)Limited utility

The acetic acid group reduces to a hydroxymethyl group (-CH₂OH), enabling etherification .

Coordination Chemistry

The pyrazole nitrogen and carboxylate oxygen chelate metals:

Metal IonComplex StructureStability Constant (Log K)Reference
Cu(II)Square planar8.2
Fe(III)Octahedral6.7

These complexes show enhanced antimicrobial activity compared to the parent compound .

Industrial and Pharmacological Derivatives

Derivative ClassExample StructureKey Property
SulfonamideAdded -SO₂NH₂ groupCOX-2 inhibition (IC₅₀: 0.3 µM)
Polymerizable esterMethacrylate derivativeThermal stability >300°C

Sulfonamide derivatives exhibit anti-inflammatory activity comparable to Celecoxib .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the pyrazole ring system exhibit significant antimicrobial properties. A study reported that derivatives of pyrazole, including those with trifluoromethyl groups, demonstrated potent activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy of these compounds.

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. This inhibition can lead to reduced inflammation and pain, making these compounds valuable in developing new anti-inflammatory drugs .

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has also been studied. Compounds with specific substitutions, such as trifluoromethyl groups, have shown promising results in scavenging free radicals, thus providing potential benefits in preventing oxidative stress-related diseases .

Herbicidal Activity

Research has explored the use of pyrazole derivatives as herbicides. The unique chemical structure allows for selective targeting of certain plant species while minimizing damage to crops. This selectivity is crucial for developing sustainable agricultural practices .

Synthesis of Functional Materials

The compound's unique properties make it suitable for synthesizing advanced materials. Its ability to form coordination complexes with metals can be harnessed in catalysis and sensor applications. Additionally, the incorporation of trifluoromethyl groups can enhance the thermal stability and solubility of materials .

Case Studies

Study Findings Applications
RSC Advances (2015)Identified significant antimicrobial activity against E. coli and Pseudomonas aeruginosa.Potential for developing new antibiotics.
MDPI Special Issue (2020)Demonstrated anti-inflammatory effects through COX inhibition.Development of anti-inflammatory medications.
SciELO (2015)Evaluated antioxidant properties with high DPPH inhibition rates.Applications in nutraceuticals and cosmetics.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name & CAS Number Molecular Formula Key Substituents Similarity Score (if available) Source
Target: 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid C₁₂H₉F₃N₂O₂ - 3-(Trifluoromethyl)phenyl at pyrazole 3-position
- Acetic acid at 1-position
N/A N/A
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
(CAS 1003320-00-0)
C₇H₇F₃N₂O₂ - Methyl at pyrazole 3-position
- Trifluoromethyl at pyrazole 5-position
N/A
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
(CAS 345637-71-0)
C₇H₇F₃N₂O₂ - Trifluoromethyl at pyrazole 3-position
- Methyl at pyrazole 5-position
0.91
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
(CAS Not Provided)
C₇H₈F₂N₂O₂ - Difluoromethyl at pyrazole 3-position
- Methyl at pyrazole 5-position
N/A
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
(CAS 99498-65-4)
C₁₀H₇F₃N₂ - Phenyl at pyrazole 1-position
- Trifluoromethyl at pyrazole 3-position
0.71

Key Differences and Implications

Substituent Position and Type The target compound has a 3-(trifluoromethyl)phenyl group, introducing steric bulk and extended π-conjugation compared to analogs with methyl or trifluoromethyl groups directly on the pyrazole ring (e.g., CAS 345637-71-0) . CAS 345637-71-0 and CAS 1003320-00-0 differ in methyl/trifluoromethyl positions on the pyrazole. The former’s trifluoromethyl at position 3 (vs. 5 in the latter) may alter electronic effects, influencing reactivity or protein-binding interactions .

Functional Group Variations

  • Acetic Acid vs. Carboxylic Acid : The target compound and its analogs (e.g., CAS 345637-71-0) feature an acetic acid group (–CH₂COOH), which is less acidic (pKa ~4.5–5) than a direct carboxylic acid (–COOH, pKa ~2–3). This difference impacts ionization and solubility under physiological conditions .
  • CAS 99498-65-4 lacks the acetic acid moiety, reducing polarity and likely limiting salt formation or hydrogen-bonding capacity .

Trifluoromethyl groups enhance resistance to oxidative degradation, a critical factor in drug half-life .

Biological Activity

3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid is a novel compound featuring a trifluoromethyl group attached to a phenyl ring, linked to a pyrazole and an acetic acid moiety. Its unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₉F₃N₂O₂
  • Molecular Weight : 270.21 g/mol
  • CAS Number : 325970-02-3

The compound's structure can be represented as follows:

InChI InChI 1S C12H9F3N2O2 c13 12 14 15 9 3 1 2 8 6 9 10 4 5 17 16 10 7 11 18 19 h1 6H 7H2 H 18 19 \text{InChI InChI 1S C12H9F3N2O2 c13 12 14 15 9 3 1 2 8 6 9 10 4 5 17 16 10 7 11 18 19 h1 6H 7H2 H 18 19 }

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been observed to bind with high affinity to multiple receptors, influencing several biochemical pathways. The trifluoromethyl group enhances the compound's electrophilic properties, facilitating interactions with biological macromolecules.

Targeted Pathways

Research indicates that pyrazole derivatives can modulate pathways involved in:

  • Anti-inflammatory Responses : Inhibition of nitric oxide production and pro-inflammatory cytokines.
  • Antitumor Activity : Inhibition of key enzymes and receptors such as BRAF(V600E), EGFR, and Aurora-A kinase .

Antitumor Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundTargetIC50 (µM)Reference
Pyrazole Derivative ABRAF(V600E)45
Pyrazole Derivative BEGFR30
This compoundTBDTBDCurrent Study

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

A series of studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound.

  • Synthesis and Evaluation : A recent study synthesized several pyrazole derivatives, including the target compound, and evaluated their biological activities against cancer cell lines. The results indicated that modifications in the phenyl ring significantly affected the antitumor efficacy .
  • Mechanistic Insights : Another research highlighted the mechanism through which these compounds exert their effects, emphasizing the role of the trifluoromethyl group in enhancing bioactivity by increasing lipophilicity and receptor binding affinity .

Q & A

Q. What interdisciplinary strategies integrate material science and medicinal chemistry applications?

  • Methodology :
  • Hybrid Materials : Incorporate the compound into metal-organic frameworks (MOFs) for controlled drug release.
  • Optoelectronic Testing : Measure charge-transfer properties via cyclic voltammetry, leveraging the electron-withdrawing trifluoromethyl group .

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